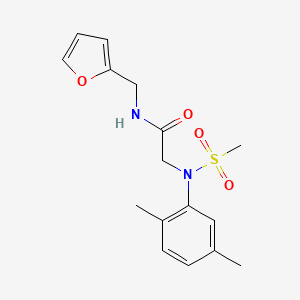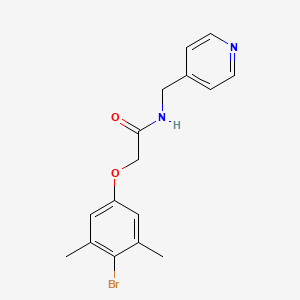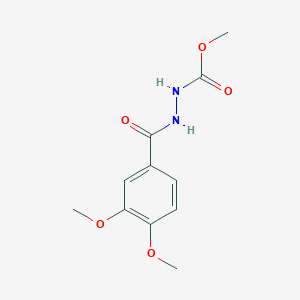
N-(3-bromophenyl)-2,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-2,5-dimethylbenzenesulfonamide, also known as BBr 3465, is a synthetic compound that belongs to the sulfonamide family. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer treatment.
Mécanisme D'action
N-(3-bromophenyl)-2,5-dimethylbenzenesulfonamide 3465 works by inhibiting the activity of a specific enzyme called topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and the arrest of the cell cycle, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-2,5-dimethylbenzenesulfonamide 3465 has been found to have a number of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-angiogenic properties, meaning that it can prevent the growth of new blood vessels that are necessary for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-bromophenyl)-2,5-dimethylbenzenesulfonamide 3465 is its specificity for topoisomerase II, which makes it a promising candidate for cancer treatment. However, one limitation of N-(3-bromophenyl)-2,5-dimethylbenzenesulfonamide 3465 is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-(3-bromophenyl)-2,5-dimethylbenzenesulfonamide 3465, including:
1. Investigating its potential applications in the treatment of other types of cancer, such as prostate and ovarian cancer.
2. Developing more efficient methods for the synthesis and purification of N-(3-bromophenyl)-2,5-dimethylbenzenesulfonamide 3465.
3. Studying the pharmacokinetics and pharmacodynamics of N-(3-bromophenyl)-2,5-dimethylbenzenesulfonamide 3465 in vivo to better understand its efficacy and toxicity.
4. Exploring the use of N-(3-bromophenyl)-2,5-dimethylbenzenesulfonamide 3465 in combination with other chemotherapeutic agents to enhance its anti-cancer effects.
In conclusion, N-(3-bromophenyl)-2,5-dimethylbenzenesulfonamide 3465 is a promising compound with potential applications in cancer treatment. Further research is needed to fully understand its mechanism of action and to optimize its use in the clinic.
Méthodes De Synthèse
N-(3-bromophenyl)-2,5-dimethylbenzenesulfonamide 3465 can be synthesized using a multi-step process that involves the reaction of 3-bromophenylamine with 2,5-dimethylbenzenesulfonyl chloride. The resulting product is then purified through recrystallization to obtain a high-purity compound.
Applications De Recherche Scientifique
N-(3-bromophenyl)-2,5-dimethylbenzenesulfonamide 3465 has been studied for its potential applications in cancer treatment, particularly in the treatment of breast cancer. It has been found to inhibit the growth of cancer cells by targeting specific enzymes and proteins that are involved in the cell cycle.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c1-10-6-7-11(2)14(8-10)19(17,18)16-13-5-3-4-12(15)9-13/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMIDJCCCSDOBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2,5-dimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-methyl-3-furamide](/img/structure/B5805872.png)

![6-ethyl-5-methyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5805898.png)
![2-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B5805900.png)

![methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate](/img/structure/B5805923.png)



![1H-benzimidazol-2-yl[2-(dimethylamino)ethyl]amine](/img/structure/B5805955.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B5805983.png)


![4-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-3-yl]pyridine](/img/structure/B5805989.png)